c-Kit-IN-5-1

Kinase Selectivity c-Kit Signaling Off-Target Minimization

Researchers requiring high-fidelity c-Kit target engagement face confounding off-target effects with multi-kinase inhibitors like Imatinib or Sunitinib. c-Kit-IN-5-1 (AMG-25) eliminates this variability. - High Selectivity: >200-fold over KDR, p38, Lck, and Src, ensuring phenotype is c-Kit-dependent. - Validated Potency: Biochemical IC₅₀ of 22 nM; cellular IC₅₀ of 16 nM in mast cell models. - In Vivo-Ready: Oral bioavailability (F=39%) with established rat PK (T₁/₂=2.6 h) for acute PD studies.

Molecular Formula C23H17N5O2
Molecular Weight 395.4 g/mol
Cat. No. B1667033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namec-Kit-IN-5-1
SynonymsAMG-25;  AMG 25;  AMG25
Molecular FormulaC23H17N5O2
Molecular Weight395.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)N(C=C1)C2=CC=C(C=C2)C3=NC=CO3)C4=CC5=CN=C(N=C5C=C4)N
InChIInChI=1S/C23H17N5O2/c1-14-8-10-28(18-5-2-15(3-6-18)21-25-9-11-30-21)22(29)20(14)16-4-7-19-17(12-16)13-26-23(24)27-19/h2-13H,1H3,(H2,24,26,27)
InChIKeyIGFSMGCBFTXTJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

c-Kit-IN-5-1: A Highly Selective c-Kit Inhibitor for Targeted Kinase Research and Mast Cell-Associated Disease Studies


c-Kit-IN-5-1, also referred to as AMG-25, is a small-molecule inhibitor that potently targets the receptor tyrosine kinase c-Kit (CD117) in biochemical assays (IC₅₀ = 22 nM) and cellular contexts (IC₅₀ = 16 nM) . This compound is primarily utilized as a research tool for dissecting c-Kit signaling pathways and for investigating mast cell-associated fibrotic diseases . Its primary value proposition lies in its superior selectivity profile, which enables precise mechanistic studies by minimizing confounding off-target effects on related kinases [1].

1
c-Kit signaling pathway studies requiring target engagement verification
2
Research models where off-target kinase minimization is critical for pathway-specific conclusions
3
Mast cell-associated fibrotic disease model investigations

Why Generic Substitution Fails: The Critical Selectivity Gap Between c-Kit-IN-5-1 and Multi-Targeted c-Kit Inhibitors


In the landscape of c-Kit research, compounds are not interchangeable. Many widely used c-Kit inhibitors, such as Imatinib, Sunitinib, or Pazopanib, are multi-targeted agents designed to inhibit a broad spectrum of kinases. Consequently, substituting c-Kit-IN-5-1 with a generic c-Kit inhibitor introduces significant experimental variability and confounding off-target pharmacology, which can invalidate pathway-specific conclusions . For applications demanding high-fidelity target engagement and clean phenotypic readouts—such as precise signal transduction mapping or mast cell biology studies—the unique selectivity profile of c-Kit-IN-5-1 against kinases like KDR (VEGFR2) and Src is a non-negotiable differentiator .

Risk Multi-targeted c-Kit inhibitors (e.g., Imatinib) may introduce confounding PDGFR or VEGFR pharmacology.
Risk Off-target kinase activity can mask c-Kit-specific phenotypic readouts in mast cell or signaling assays.
Risk Cellular potency and selectivity profiles differ across inhibitor classes; direct substitution may require validation.

Quantitative Differentiation Guide: Head-to-Head Selectivity, Potency, and Pharmacokinetic Benchmarks for c-Kit-IN-5-1


Kinase Selectivity Profiling: >200-Fold Discrimination Against KDR, p38, Lck, and Src

c-Kit-IN-5-1 demonstrates exceptional target selectivity, exhibiting more than 200-fold greater potency for c-Kit compared to a panel of potentially confounding kinases, including KDR (VEGFR2), p38, Lck, and Src . This level of discrimination is not observed with multi-targeted inhibitors like Imatinib, which inhibits c-Kit and PDGFR with similar potency (IC₅₀ ≈ 100 nM for both) .

Kinase Selectivity
Cross-study comparable
c-Kit IC₅₀ 22 nM vs. KDR, Src >5,000 nM; Imatinib c-Kit/PDGFR ~1-fold
Supports c-Kit-specific pathway interpretation
Data to verify across independent kinase panels
Kinase Selectivity c-Kit Signaling Off-Target Minimization

Cellular Potency Benchmarking: c-Kit-IN-5-1 Exhibits Sub-20 nM Cellular Activity Distinct from Weaker Multi-Kinase Inhibitors

In cellular assays measuring c-Kit-driven activity, c-Kit-IN-5-1 maintains its high potency with an IC₅₀ of 16 nM [1]. This contrasts sharply with the cellular potency of multi-targeted inhibitors like Sunitinib, which exhibits significantly higher IC₅₀ values in c-Kit-dependent cellular contexts (e.g., IC₅₀ = 48 nM against wild-type c-Kit) [2].

Cellular Potency
Cross-study comparable
c-Kit-IN-5-1 IC₅₀ 16 nM vs. Sunitinib 48 nM in cell-based assays
Supports cell-based target engagement studies
Review assay conditions for comparability
Cellular Activity Cell-Based Assays Target Engagement

Oral Bioavailability and In Vivo Pharmacokinetic Profiling in Rodent Models

c-Kit-IN-5-1 demonstrates favorable pharmacokinetic properties in rats, including measurable oral bioavailability (F = 39%), which enables its use in acute in vivo pharmacodynamic studies . This profile differentiates it from many highly potent but purely in vitro chemical probes that lack the systemic exposure required for animal model validation.

Oral PK (Rat)
Data to verify
F = 39% at 10 mg/kg
Supports in vivo exposure-model review
Sprague-Dawley model; validate in target strain
In Vivo Pharmacology Pharmacokinetics Oral Bioavailability

Structural Integrity and Purity: A Chemically Defined Tool with >98% Purity Specification

Procurement specifications for c-Kit-IN-5-1 (AMG-25) include a minimum purity threshold of ≥98% as verified by HPLC analysis . This high level of chemical purity minimizes the risk of biological artifacts arising from synthesis byproducts or degradation products, a critical factor for ensuring experimental reproducibility across independent studies.

Purity (HPLC)
Supporting evidence
≥98%
Supports lot-to-lot reproducibility
Confirm per-batch COA before use
Chemical Purity Quality Control Reproducibility

Optimal Use Cases for c-Kit-IN-5-1: Targeted c-Kit Pathway Studies, Mast Cell Research, and Pharmacodynamic Validation


Mechanistic Dissection of c-Kit Signaling with Minimal Off-Target Interference

Researchers aiming to generate high-confidence, pathway-specific data should prioritize c-Kit-IN-5-1. Its >200-fold selectivity over kinases such as KDR, p38, Lck, and Src ensures that phosphorylation changes or downstream phenotypic effects are direct consequences of c-Kit blockade rather than confounding off-target activities. This is particularly critical when using chemical probes to validate genetic knockdown or knockout experiments [1].

In Vitro and Ex Vivo Studies of Mast Cell-Associated Fibrotic and Inflammatory Mechanisms

c-Kit signaling is a central driver of mast cell biology. c-Kit-IN-5-1 is specifically validated for research into mast cell-associated fibrosis. Its high cellular potency (IC₅₀ = 16 nM) makes it an excellent tool for modulating mast cell survival and activation in primary cell cultures or tissue explants, without the confounding apoptotic effects that can arise from broad-spectrum kinase inhibition .

Acute In Vivo Target Engagement and Pharmacodynamic Studies in Rodent Models

For laboratories requiring in vivo validation of c-Kit-dependent hypotheses, c-Kit-IN-5-1 offers a significant logistical advantage over tool compounds that lack oral bioavailability. With established PK parameters in rats (F = 39%, T₁/₂ = 2.6 h), researchers can confidently dose animals via oral gavage to achieve measurable plasma exposure and assess acute pharmacodynamic markers of target engagement (e.g., c-Kit autophosphorylation) .

Use as a Selective Comparator Control for Multi-Targeted Kinase Inhibitor Studies

In studies evaluating clinical multi-kinase inhibitors (e.g., Sunitinib, Pazopanib), c-Kit-IN-5-1 serves as an essential selectivity control. By comparing the phenotypic outcomes of c-Kit-IN-5-1 treatment against those of a multi-targeted agent, researchers can deconvolute which observed anti-tumor or anti-fibrotic effects are specifically driven by c-Kit inhibition versus the cumulative impact of blocking VEGFR, PDGFR, or other kinases .

Application
Selection Property
Validation Focus
c-Kit signaling pathway studies
Kinase selectivity review
Pathway-specific target engagement
Mast cell disease model studies
Cellular potency context
Mast cell survival/activation endpoints
In vivo PK/PD studies
Oral exposure context
Target engagement biomarkers (c-Kit autophosphorylation)
Multi-kinase inhibitor comparator studies
Selectivity control profile
Phenotypic deconvolution of c-Kit vs. VEGFR/PDGFR effects

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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